molecular formula C11H12O3 B2653130 Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate CAS No. 358751-18-5

Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate

Cat. No.: B2653130
CAS No.: 358751-18-5
M. Wt: 192.214
InChI Key: OYRBEGWNWCOVEX-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate is an organic compound with the molecular formula C11H12O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate can be synthesized through various organic reactions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of a substituted benzaldehyde with a malonic ester in the presence of a base can yield the desired indene derivative after cyclization and esterification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate

Uniqueness

Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate is unique due to its specific substitution pattern on the indene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 1-hydroxy-2,3-dihydro-1H-indene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10,12H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRBEGWNWCOVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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